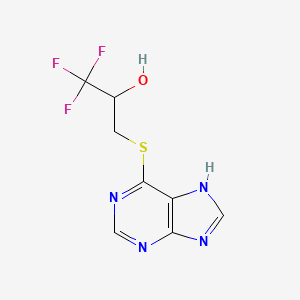
4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles. Techniques such as X-ray crystallography, NMR spectroscopy, and infrared spectroscopy are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions with different reagents, under different conditions, and the mechanism of these reactions .Physical and Chemical Properties Analysis
Physical properties include melting point, boiling point, solubility, and density. Chemical properties refer to the compound’s reactivity with other substances .Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
Research into the molecular structure, spectroscopic data, and quantum chemical calculations of compounds structurally similar to 4-((Z)-((Z)-(3-allyl-4-(4-chlorophenyl)thiazol-2(3H)-ylidene)hydrazono)methyl)phenol has been conducted to understand their geometric optimization, vibrational spectra, and molecular parameters. These studies involve density functional theory (DFT) calculations to predict molecular docking results and assess biological effects, which are critical for drug design and development processes. For example, Viji et al. (2020) conducted a study on a related compound, providing insights into its molecular structure and potential biological effects based on molecular docking predictions (Viji et al., 2020).
Synthesis and Antimicrobial Agents
Another area of research involves the synthesis of novel compounds from the thiazole and thiadiazole families, incorporating pyrazole moieties as antimicrobial agents. These studies aim to develop new antimicrobial compounds that can combat bacterial and fungal strains effectively. Gomha et al. (2014) synthesized novel thiadiazoles and thiazoles, demonstrating their potential as anticancer and antimicrobial agents, which underscores the versatility and biomedical relevance of these compounds (Gomha et al., 2014).
Corrosion Inhibition
The structural analogs of this compound have been studied for their potential as corrosion inhibitors. These studies are essential for developing new materials that can prevent corrosion in metals, which has significant implications for industrial applications. For instance, research by Farahati et al. (2019) on thiazoles as corrosion inhibitors of copper highlights the potential of these compounds in protecting metals in acidic environments (Farahati et al., 2019).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-prop-2-enyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3OS/c1-2-11-23-18(15-5-7-16(20)8-6-15)13-25-19(23)22-21-12-14-3-9-17(24)10-4-14/h2-10,12-13,24H,1,11H2/b21-12-,22-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXAAMJKVRJWZQQ-XIVPUQJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
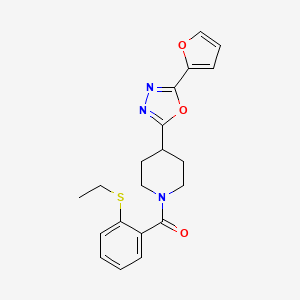
![(E)-4-oxo-4-[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)amino]-2-butenoic acid](/img/structure/B2671865.png)
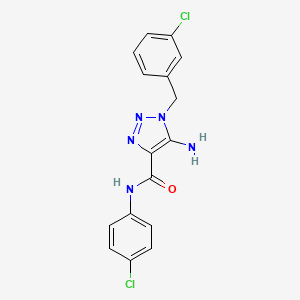
![6-isobutyl-5-mercapto-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2671868.png)
![4-(4-fluorophenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2671872.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-ethoxyacetamide](/img/structure/B2671874.png)
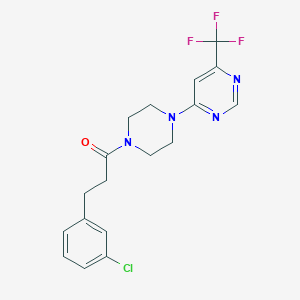

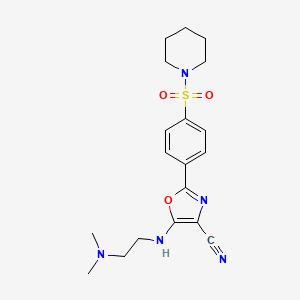
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2671879.png)
![8-Cyclopentyl-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2671880.png)


